Structure and molecular weight of Chroman-7-ylboronic acid
Structure and molecular weight of Chroman-7-ylboronic acid
Characterization, Synthetic Protocols, and Medicinal Utility
Executive Summary
Chroman-7-ylboronic acid (CAS: 2304634-89-5) is a bicyclic organoboron building block essential in the synthesis of chroman-derivatized pharmacophores.[1] As a bioisostere of carboxylic acids and a critical intermediate for Suzuki-Miyaura cross-coupling, it allows for the introduction of the lipophilic, electron-rich chroman (3,4-dihydro-2H-1-benzopyran) scaffold into complex drug matrices. This guide details its physicochemical properties, validated synthetic pathways, and handling protocols to ensure experimental reproducibility.
Structural Identity & Physicochemical Properties
The molecule consists of a fused benzene and dihydropyran ring system. The boronic acid moiety at the C7 position places it meta to the ethereal oxygen (position 1) and para to the alkyl bridge at position 4. This substitution pattern is critical; unlike the 6-isomer (which is electronically activated by the para-oxygen lone pair), the 7-isomer requires specific synthetic planning to install.
Table 1: Physicochemical Identity Matrix
| Property | Value | Technical Note |
| IUPAC Name | (3,4-dihydro-2H-chromen-7-yl)boronic acid | Often listed as 7-chromanylboronic acid |
| CAS Number | 2304634-89-5 | Acid form.[1] Pinacol ester is CAS 1807699-68-8 |
| Molecular Formula | C₉H₁₁BO₃ | Contains one trivalent boron atom |
| Molecular Weight | 177.99 g/mol | Exact Mass: 178.0801 |
| Physical State | White to off-white powder | Hygroscopic; tends to form boroxine anhydrides |
| Solubility | DMSO, Methanol, THF | Poor solubility in non-polar hydrocarbons (Hexane) |
| pKa | ~8.5 - 9.0 (Boronic acid group) | Lewis acidic boron center |
Synthetic Pathways & Causality
The synthesis of Chroman-7-ylboronic acid typically avoids direct electrophilic aromatic substitution (borylation) because the C6 and C8 positions are electronically favored by the ortho/para directing effect of the ring oxygen.
Therefore, the most reliable route is Lithium-Halogen Exchange starting from 7-bromochroman. This method ensures regiospecificity.
Validated Protocol: Cryogenic Lithiation-Borylation
Objective: Convert 7-bromochroman to Chroman-7-ylboronic acid with >95% regiocontrol.
Reagents:
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Precursor: 7-Bromochroman (1.0 equiv)
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Lithiation Agent: n-Butyllithium (1.1 equiv, 2.5M in hexanes)
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Electrophile: Triisopropyl borate (B(OiPr)₃) (1.2 equiv)
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Solvent: Anhydrous THF (degassed)
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Quench: 2M HCl
Step-by-Step Methodology:
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Inert Setup: Flame-dry a 3-neck round bottom flask and purge with Argon. Charge with 7-Bromochroman and anhydrous THF (0.2 M concentration).
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Cryogenic Cooling: Cool the solution to -78°C (dry ice/acetone bath). Causality: Low temperature prevents lithium-proton exchange (ortho-lithiation) at other sites and suppresses Wurtz coupling side reactions.
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Lithiation: Add n-BuLi dropwise over 20 minutes. Stir for 1 hour at -78°C.
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Checkpoint: The solution typically turns yellow/orange, indicating the formation of the aryllithium species.
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Borate Trapping: Add Triisopropyl borate rapidly in one portion.
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Warming: Allow the mixture to warm to room temperature (RT) overnight.
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Hydrolysis: Quench with 2M HCl and stir for 30 minutes. This hydrolyzes the boronate ester intermediates into the free boronic acid.
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Isolation: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Acetonitrile/Water if necessary.
Visualization: Synthetic Workflow
The following diagram illustrates the logical flow and critical decision points in the synthesis.
Figure 1: Step-wise synthetic pathway for the regiospecific generation of Chroman-7-ylboronic acid via Lithium-Halogen exchange.
Applications in Medicinal Chemistry
Chroman-7-ylboronic acid serves as a versatile "molecular lego" piece in drug discovery. Its primary utility lies in Suzuki-Miyaura Cross-Coupling , where it couples with aryl halides to form biaryl motifs common in kinase inhibitors and GPCR ligands.
Mechanistic Utility[3]
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Scaffold Properties: The chroman ring is lipophilic but contains an oxygen atom that can accept hydrogen bonds, improving the pharmacokinetic profile (ADME) compared to a simple naphthalene ring.
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Electronic Effects: The C7 position is electronically distinct. In a biaryl system, a substituent at C7 is less influenced by the electron-donating oxygen at C1 compared to C6, allowing for fine-tuning of the dihedral angle and metabolic stability.
Protocol: Standard Suzuki Coupling
To couple Chroman-7-ylboronic acid with an aryl bromide (Ar-Br):
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Catalyst: Pd(dppf)Cl₂ (5 mol%) - robust against steric bulk.
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Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for difficult substrates).
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Solvent: 1,4-Dioxane/Water (4:1).
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Conditions: 80-100°C for 4-12 hours under inert atmosphere.
Handling, Stability, and Self-Validation
A critical aspect of working with boronic acids is their tendency to dehydrate.
The Boroxine Cycle (Self-Validating the MW)
Boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines).
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Observation: A sample of "pure" Chroman-7-ylboronic acid may show a melting point depression or inconsistent elemental analysis.
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Validation Step: Before use in stoichiometry-sensitive reactions, verify the state of the material.
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NMR Check: Run ¹H NMR in DMSO-d₆ with a drop of D₂O. The D₂O hydrolyzes any boroxine back to the monomer, ensuring you see the discrete boronic acid peaks.
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Stoichiometry Adjustment: If the material is old, assume a variable water content or convert it to the pinacol ester (using pinacol + MgSO₄) to create a stable, weighable species (MW ~260.14 g/mol ).
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Storage
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Temperature: 2-8°C.[4]
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Atmosphere: Inert (Argon/Nitrogen) is preferred to prevent protodeboronation (loss of the boron group), although aryl boronic acids are generally air-stable as solids.
References
-
Sigma-Aldrich. (n.d.). Chroman-7-ylboronic acid Product Page. Retrieved from (Search CAS: 2304634-89-5).
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Trippier, P. C., & McGuigan, C. (2010).[5] Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications.[5][6] MedChemComm, 1(3), 183-198. Link
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Fernandes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323.[6] Link
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ChemicalBook. (n.d.). 7-Bromochroman-4-one synthesis and precursors. Retrieved from
Sources
- 1. Chroman-5-ylboronic acid|BLD Pharm [bldpharm.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone [mdpi.com]
- 4. Chroman-6-ylboronic acid | 279261-84-6 [sigmaaldrich.com]
- 5. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
